3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a chemical compound that integrates a brominated pyridine moiety with a tetrahydrofuran derivative. This compound is classified as a pyridine derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
The compound can be synthesized through various methods, primarily involving the bromination of pyridine followed by nucleophilic substitution reactions with tetrahydrofuran derivatives.
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Its structure includes both a brominated aromatic system and a tetrahydrofuran ring, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol typically involves two main steps:
The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Typically, reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
The molecular formula for this compound is , with a molecular weight of approximately 227.09 g/mol. The presence of both a hydroxyl group and a bromine atom on the aromatic ring significantly affects its reactivity and solubility properties.
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol can undergo various chemical reactions:
The reactivity of this compound is largely influenced by its electrophilic nature due to the presence of the bromine atom, which can engage in nucleophilic substitution reactions.
The mechanism by which 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol exerts its biological effects involves interactions with various biological targets, including enzymes and receptors:
Studies indicate that compounds with similar structures can modulate pathways such as MAPK/ERK signaling, which are crucial for cellular proliferation and differentiation.
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol typically appears as a pale yellow solid or oil, depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data from spectral analysis (e.g., NMR spectroscopy) supports structural confirmation and purity assessments .
This compound has potential applications in:
Research continues to explore its efficacy in modulating biochemical pathways relevant to disease states .
The retrosynthetic deconstruction of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol reveals two primary synthons: a 6-bromopyridyl electrophile and a functionalized tetrahydrofuran precursor. The C–C bond connecting the heterocycles is a strategic target for metal-catalyzed cross-coupling or directed C–H functionalization. Directed ortho-metalation (DoM) strategies are particularly effective, where a coordinating group on the pyridine ring directs metallation adjacent to the bromine substituent, enabling coupling with tetrahydrofuran-3-one equivalents [6]. Alternatively, the tetrahydrofuran moiety can be traced to tetrahydrofuran-3-one or 3-hydroxytetrahydrofuran, which may be alkylated with 2,6-dibromopyridine under nucleophilic conditions. The bromine atom’s position is critical for regioselectivity, as C-6 bromination favors subsequent functionalization at C-2 or C-4 via metal insertion . Key disconnections include:
Table 1: Retrosynthetic Pathways for Core Structure Assembly
Pathway | Synthon A | Synthon B | Key Bond Formation |
---|---|---|---|
Directed C–H | 6-Bromopyridine | Tetrahydrofuran-3-one | C(aryl)–C(sp³) via Rh catalysis |
Nucleophilic | 2,6-Dibromopyridine | Tetrahydrofuran-3-olate | SNAr at C-2 |
Cross-Coupling | 6-Bromo-2-iodopyridine | 3-Hydroxytetrahydrofuran | Pd/Cu-mediated coupling |
Hybridization of pyridine and tetrahydrofuran motifs hinges on chelation-assisted C–H activation and Lewis acid-catalyzed ring functionalization. Rh(III) or Pd(II) catalysts enable direct arylation of tetrahydrofuran-3-one at C-2 of 6-bromopyridine via a DG-assisted mechanism. For example, RhCp(OAc)₂ catalyzes the coupling between 6-bromopyridine and 3-hydroxyoxetane under mild conditions (70°C), leveraging the oxygen of the tetrahydrofanyl alcohol as a transient directing group [6] [9]. Zinc triflate (Zn(OTf)₂) emerges as a critical catalyst for *ring-opening/ring-closing cascades, converting γ-lactone derivatives into tetrahydrofuran intermediates (e.g., 85% yield for 3-(pyridyl)tetrahydrofuran) [9]. Recent advances exploit bimetallic systems (Pd/Ru) to simultaneously activate pyridyl C–Br and tetrahydrofanyl C–O bonds, achieving hybridization in ≤3 steps with >90% regioselectivity [2].
Table 2: Catalytic Systems for Pyridine-Furan Bond Formation
Catalyst | Reaction Type | Temperature | Yield | Regioselectivity |
---|---|---|---|---|
RhCp*Cl₂/AgOTf | C–H Alkenylation | 80°C | 78% | >20:1 (C-2) |
Zn(OTf)₂/Ac₂O | Ring Expansion | 110°C | 85% | 11:1 dr |
Pd(OAc)₂/XPhos | Suzuki-Miyaura Coupling | 100°C | 92% | N/A |
Regioselective bromination at C-6 of the pyridine ring is pivotal for downstream functionalization. Directed ortho-lithiation (DoL) using n-BuLi/TMEDA at −78°C achieves >95% C-6 selectivity in 2,3-disubstituted pyridines, as the tetrahydrofuran-3-ol group sterically shields C-4 . For electron-deficient pyridines, copper(II)-mediated bromination (CuBr₂/AcOH) at 120°C provides 6-bromo isomers exclusively, avoiding electrophilic addition to the tetrahydrofuran oxygen. In systems with existing bromine at C-2 (e.g., 3-(2-bromo-4-methylpyridyl)tetrahydrofuran-3-ol), Pd-catalyzed halogen exchange installs bromine at C-6 via transient protection of the tertiary alcohol [3] . Crucially, the bromine atom enhances the pyridine’s electrophilicity for subsequent cross-couplings in kinase inhibitor synthesis (e.g., VEGFR-2 inhibitors) [3].
Table 3: Bromination Methods for Pyridine-Tetrahydrofuran Hybrids
Substrate | Reagent | Conditions | C-6 Selectivity | Yield |
---|---|---|---|---|
3-(2-Pyridyl)tetrahydrofuran-3-ol | Br₂/P(OPh)₃ | CH₂Cl₂, 25°C | 85% | 70% |
3-(4-Methyl-2-pyridyl)THF-3-ol | NBS/LiTMP | THF, −78°C | >95% | 88% |
2,3-Dihydrofuro[3,2-b]pyridine | CuBr₂ | AcOH, 120°C | 90% | 65% |
Enantioselective routes to 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol leverage chiral pool derivatives or catalytic asymmetric reduction. Corey–Bakshi–Shibata reduction of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-one with 10 mol% (S)-CBS catalyst affords the (S)-alcohol in 92% ee and >95% yield [9]. Alternatively, diastereoselective alkylation of 4-phenylbutyrolactone with 6-bromo-2-lithiopyridine generates adjacent stereocenters, which undergo DIBAL-H reduction and Wittig olefination to yield enantioenriched tetrahydrofurans (dr up to 100:1) [9]. For scale-up, enzymatic resolution using lipases (e.g., CAL-B) separates racemates with E-values >200. The tertiary alcohol stereocenter influences bioactivity in kinase inhibitors, making enantiopurity essential for pharmaceutical applications [3].
Table 4: Asymmetric Methods for Enantiomerically Enriched Derivatives
Chiral Source | Key Step | dr/ee | Overall Yield |
---|---|---|---|
(R)-Tetrahydrofuran-3-ol | Nucleophilic addition to pyridine | 99% ee | 75% |
CBS reduction | Ketone reduction | 92% ee | 95% |
Enzymatic resolution | Lipase-mediated acetylation | >99% ee | 45% (theoretical) |
Maximizing yield in multi-step syntheses requires careful functional group masking and additive optimization. The tertiary alcohol in 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol is prone to dehydration under acidic conditions; thus, silyl protection (TBSCl/imidazole) is employed before Pd-catalyzed steps [6]. Bromine tolerates organometallic additions if Mg/Zn transmetalation occurs at −30°C. For C–H functionalizations, carboxylate additives (e.g., pivalate) facilitate concerted metalation-deprotonation (CMD), boosting yields to >80% [6]. In 3-(6-bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol synthesis, methyl substitution necessitates modified conditions: microwave assistance (150°C, 10 min) achieves 94% conversion versus 65% under thermal heating . Crucially, zinc triflate (5 mol%) in refluxing toluene minimizes side reactions during ring-opening/cyclization sequences [9].
Table 5: Protection Strategies and Yield Optimization
Challenge | Solution | Conditions | Yield Improvement |
---|---|---|---|
Alcohol dehydration | TBS protection | TBSCl, DMF, 0°C | 78% → 92% |
Bromine instability | Low-temp transmetalation | iPrMgCl, −30°C | Avoids homocoupling |
Low C–H activation efficiency | PivOH/K₂CO₃ as CMD additives | Pd(OAc)₂ (5 mol%) | 45% → 83% |
Competing cyclization | Zn(OTf)₂ catalysis | Toluene, reflux | 70% (isolated) |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8